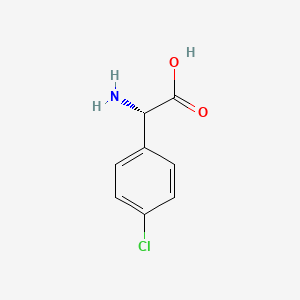

H-Phg(4-Cl)-OH

Beschreibung

The exact mass of the compound (s)-2-Amino-2-(4-chlorophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJGBYXRJVIYGA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67336-19-0 | |

| Record name | (S)-4-Chlorophenyl glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Chlorophenyl)glycine, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSL7DF2U9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (s)-2-Amino-2-(4-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its structural relationship to glycine and the presence of a stereocenter at the α-carbon make it a molecule of significant interest in medicinal chemistry and drug discovery. The 4-chlorophenyl substituent imparts specific physicochemical properties that influence its biological activity and reactivity. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its preparation and analysis, and insights into its potential biological significance.

Chemical and Physical Properties

The chemical and physical properties of (s)-2-Amino-2-(4-chlorophenyl)acetic acid and its related forms are summarized below. These properties are essential for its handling, characterization, and application in research and development.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 67336-19-0 | [2] |

| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)acetic acid | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 220-230°C (racemate) | [5] |

| Boiling Point | 328.8 ± 32.0 °C at 760 mmHg (racemate) | [5] |

| Density | 1.4 ± 0.1 g/cm³ (racemate) | [5] |

| Solubility | Water: 1 mg/mL (requires pH adjustment to 3 with HCl and sonication) | [4] |

| 0.1 M NaOH: 4 mg/mL (requires sonication, warming, and heating to 60°C) | [4] | |

| LogP | 1.54 (racemate) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid are critical for its application in research.

Enzymatic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

A highly efficient method for obtaining the enantiomerically pure (s)-isomer involves the enzymatic resolution of its N-phenylacetyl derivative.[1][6]

1. Synthesis of N-phenylacetyl-DL-2-(4-chlorophenyl)glycine:

The racemic starting material, N-phenylacetyl-DL-2-(4-chlorophenyl)glycine, can be synthesized by reacting DL-2-Amino-2-(4-chlorophenyl)acetic acid with phenylacetyl chloride in the presence of a base. A general procedure for the N-acylation of amino acids involves dissolving the amino acid in a basic aqueous solution and then adding the acyl chloride.

2. Enantioselective Hydrolysis:

The enzymatic resolution is performed via the enantioselective hydrolysis of N-phenylacetyl-DL-2-(4-chlorophenyl)glycine using immobilized penicillin G acylase.[1][6]

-

Substrate: N-phenylacetyl-DL-2-(4-chlorophenyl)glycine

-

Enzyme: Immobilized Penicillin G acylase (e.g., on Eupergit C)

-

Reaction Medium: Water

-

Substrate Concentration: 10% (w/v)

-

Enzyme to Substrate Ratio: 1:5 (w/w)

-

pH: Maintained at an optimal level for the enzyme, typically around 7.8-8.5.[5]

-

Temperature: Maintained at an optimal level, for instance, 37°C.[5]

Under these conditions, the penicillin G acylase selectively hydrolyzes the N-phenylacetyl group from the (S)-enantiomer, yielding (s)-2-Amino-2-(4-chlorophenyl)acetic acid. The unreacted (R)-N-phenylacetyl-2-(4-chlorophenyl)glycine remains.

3. Separation and Purification:

Following the enzymatic reaction, the (s)-2-Amino-2-(4-chlorophenyl)acetic acid can be separated from the unreacted (R)-N-phenylacetyl-2-(4-chlorophenyl)glycine based on their different physicochemical properties, such as solubility at different pH values. The unreacted (R)-enantiomer can be racemized and recycled for subsequent resolution, enhancing the overall yield of the desired (S)-enantiomer.[1][6]

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a standard method for determining the enantiomeric purity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid. While a specific validated method for this compound is not detailed in the provided search results, a general approach based on the analysis of underivatized amino acids can be employed.

-

Column: A chiral stationary phase (CSP) suitable for amino acid separation, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic acid or a buffer salt like ammonium acetate). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., around 220-230 nm).

The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee) of the sample.

Biological Activity and Signaling Pathways

The biological activity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is an area of active research. As a derivative of the amino acid glycine, it has the potential to interact with various biological targets.[5]

Derivatives of structurally related compounds have shown interesting pharmacological activities. For instance, certain derivatives have been identified as positive allosteric modulators of GABA-A receptors and as inhibitors of butyrylcholinesterase (BChE).[2][7][8] However, direct evidence specifically linking (s)-2-Amino-2-(4-chlorophenyl)acetic acid to these activities is not yet firmly established. Further research is required to elucidate its precise mechanism of action and its potential roles in modulating specific signaling pathways.

Visualizations

Experimental Workflow for Enzymatic Resolution

The following diagram illustrates the key steps in the enzymatic resolution of racemic 2-amino-2-(4-chlorophenyl)acetic acid to obtain the desired (s)-enantiomer.

Caption: Workflow for the enzymatic resolution of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into butyrylcholinesterase: Pharmaceutical applications, selective inhibitors and multitarget-directed ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(s)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (S)-4-chlorophenylglycine, belongs to the class of aryl-substituted amino acids. The presence of a chiral center at the alpha-carbon, an aromatic ring, and a halogen substituent makes its structural analysis a multi-faceted endeavor, crucial for its application in stereoselective synthesis and drug design. This guide will cover the primary analytical techniques used to determine its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Physicochemical Properties

A summary of the key physicochemical properties for (s)-2-Amino-2-(4-chlorophenyl)acetic acid is presented in Table 1. These values are critical for sample handling, preparation, and for the interpretation of analytical data.

Table 1: Physicochemical Properties of (s)-2-Amino-2-(4-chlorophenyl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1] |

| CAS Number | 67336-19-0 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Melting Point | Data not available for the (S)-enantiomer. The racemic mixture (DL-4-Chlorophenylglycine) has a melting point of 220-230°C. | ChemicalBook |

| Solubility | Soluble in 0.1 M NaOH. | ChemicalBook |

| InChI Key | QGJGBYXRJVIYGA-ZETCQYMHSA-N | PubChem[1] |

Spectroscopic Analysis

Spectroscopic techniques are vital for elucidating the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR chemical shifts for (s)-2-Amino-2-(4-chlorophenyl)acetic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized in Table 2. A ¹H NMR spectrum for the racemic mixture (DL-4-Chlorophenylglycine) is available, which can provide a basis for these predictions.

Table 2: Predicted ¹H NMR Chemical Shifts for (s)-2-Amino-2-(4-chlorophenyl)acetic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| α-H | ~4.5 - 5.0 | Singlet (or Doublet if coupled to NH₂) | - | The chemical shift is influenced by the adjacent amino and carboxyl groups, and the aromatic ring. |

| Aromatic H (ortho to C-α) | ~7.4 - 7.6 | Doublet | ~8-9 | Deshielded due to the electron-withdrawing nature of the chlorine and the amino acid moiety. |

| Aromatic H (meta to C-α) | ~7.3 - 7.5 | Doublet | ~8-9 | Shielded relative to the ortho protons. |

| -NH₂ | Variable | Broad Singlet | - | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| -COOH | Variable | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. Often not observed in D₂O due to proton exchange. |

The predicted ¹³C NMR chemical shifts are presented in Table 3. These predictions are based on the known effects of the substituents on the chemical shifts of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for (s)-2-Amino-2-(4-chlorophenyl)acetic acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| α-C | ~55 - 65 | The chemical shift is influenced by the attached nitrogen and carboxyl carbon. |

| C=O (Carboxyl) | ~170 - 180 | Typical range for a carboxylic acid carbon. |

| Aromatic C (ipso to C-α) | ~135 - 145 | Quaternary carbon, often with lower intensity. |

| Aromatic C (ortho to C-α) | ~128 - 132 | |

| Aromatic C (meta to C-α) | ~129 - 133 | |

| Aromatic C (para to C-α, attached to Cl) | ~132 - 138 | The chemical shift is influenced by the electronegative chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for (s)-2-Amino-2-(4-chlorophenyl)acetic acid are listed in Table 4.

Table 4: Predicted Characteristic IR Absorption Bands for (s)-2-Amino-2-(4-chlorophenyl)acetic acid

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Stretch | 3200 - 3500 | Medium, Broad |

| O-H (Carboxyl) | Stretch | 2500 - 3300 | Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=O (Carboxyl) | Stretch | 1700 - 1725 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1020 - 1250 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For (s)-2-Amino-2-(4-chlorophenyl)acetic acid, the molecular ion peak [M]⁺ would be expected at m/z 185, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity). Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and side-chain fragmentation.

Table 5: Predicted Key Fragments in the Mass Spectrum of (s)-2-Amino-2-(4-chlorophenyl)acetic acid

| m/z | Possible Fragment | Notes |

| 185/187 | [C₈H₈ClNO₂]⁺ | Molecular ion peak with isotopic pattern for Cl. |

| 140/142 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Crystallographic Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

As of the time of this writing, a publicly available crystal structure for (s)-2-Amino-2-(4-chlorophenyl)acetic acid has not been identified. The following section outlines the general protocol for obtaining and analyzing such a structure.

Experimental Protocols

The following are detailed methodologies for the key experiments required for a comprehensive structural analysis.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (s)-2-Amino-2-(4-chlorophenyl)acetic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the finely ground compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them with known correlation charts.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern of the molecular ion should be examined to confirm the presence of chlorine.

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure.

Methodology:

-

Crystal Growth: Grow single crystals of (s)-2-Amino-2-(4-chlorophenyl)acetic acid suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final crystal structure.

Visualization of Structural Analysis Workflow

Since no specific signaling pathways involving (s)-2-Amino-2-(4-chlorophenyl)acetic acid have been identified, a logical workflow for its comprehensive structural analysis is presented below. This diagram illustrates the interconnectedness of the various analytical techniques.

Figure 1: A workflow diagram illustrating the key stages in the structural analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.

Conclusion

The structural analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is a critical step in understanding its properties and potential applications. This guide has provided a framework for its comprehensive characterization using a combination of spectroscopic and crystallographic techniques. While specific experimental data for the pure (S)-enantiomer remains elusive in the public domain, the outlined protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The successful elucidation of its structure will undoubtedly facilitate the design and synthesis of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of (S)-4-Chlorophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-4-chlorophenylglycine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for the pure (S)-enantiomer, this guide utilizes data for the racemic mixture, DL-4-chlorophenylglycine, as a close proxy. This information is valuable for the characterization and quality control of this important molecule in research and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for DL-4-chlorophenylglycine, which is expected to be nearly identical to that of (S)-4-chlorophenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for DL-4-Chlorophenylglycine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Ar-H (ortho to Cl) |

| ~7.3 | d | 2H | Ar-H (meta to Cl) |

| ~5.1 | s | 1H | α-H |

| Broad Signal | s | 3H | -NH₃⁺ |

| Variable | s | 1H | -COOH |

Note: The exact chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for DL-4-Chlorophenylglycine

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C =O |

| ~135 | Ar-C (ipso, C-Cl) |

| ~132 | Ar-C (ipso, C-CH) |

| ~129 | Ar-C H (ortho to Cl) |

| ~128 | Ar-C H (meta to Cl) |

| ~55 | α-C |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for DL-4-Chlorophenylglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1490 | Medium | Aromatic C=C stretch |

| ~1200 | Medium | C-O stretch |

| ~820 | Strong | p-substituted benzene C-H bend (out-of-plane) |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for DL-4-Chlorophenylglycine

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | 100/33 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 140/142 | Variable | [M - COOH]⁺ |

| 111/113 | Variable | [C₇H₆Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (S)-4-chlorophenylglycine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid-state IR analysis, a small amount of (S)-4-chlorophenylglycine (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI)[1]. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 10-100 µg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC). For EI, a small amount of the solid sample is introduced directly into the ion source and vaporized by heating. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Synthetic Pathway Visualization

(S)-4-chlorophenylglycine is a crucial chiral building block in the synthesis of the antiplatelet drug, Clopidogrel. The following diagram illustrates a simplified synthetic workflow.

Caption: Synthetic pathway of Clopidogrel from (S)-4-chlorophenylglycine.

References

The Chirality of 2-amino-2-(4-chlorophenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid, is a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development. Its stereochemistry plays a pivotal role in the biological activity and pharmacological profile of more complex molecules into which it is incorporated. This technical guide provides a comprehensive overview of the chirality of 2-amino-2-(4-chlorophenyl)acetic acid, including its stereoisomers, methods for obtaining enantiomerically pure forms, and the importance of stereoselectivity in its biological context.

Introduction to the Chirality of 2-amino-2-(4-chlorophenyl)acetic Acid

2-amino-2-(4-chlorophenyl)acetic acid possesses a single stereocenter at the α-carbon, which is bonded to four different substituents: an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-amino-2-(4-chlorophenyl)acetic acid and (R)-2-amino-2-(4-chlorophenyl)acetic acid. The racemic mixture, containing equal amounts of both enantiomers, is commonly referred to as DL-4-chlorophenylglycine.

The spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as enzymes and receptors in biological systems. Consequently, the (R)- and (S)-enantiomers can exhibit distinct pharmacological and toxicological properties. Therefore, the preparation of enantiomerically pure forms of this amino acid is crucial for the development of stereochemically defined and potentially more effective and safer drug candidates.

Physicochemical and Chiroptical Properties

The enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid share the same physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. It is important to note that the (R)/(S) designation does not correlate with the direction of optical rotation.

Table 1: Physicochemical Properties of 2-amino-2-(4-chlorophenyl)acetic Acid and its Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)acetic acid | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | (±)-2-amino-2-(4-chlorophenyl)acetic acid |

| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol | 185.61 g/mol | 185.61 g/mol |

| CAS Number | 67336-19-0 | 43189-37-3 | 6212-33-5 |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available |

Methods for Obtaining Enantiopure 2-amino-2-(4-chlorophenyl)acetic Acid

The preparation of enantiomerically pure 2-amino-2-(4-chlorophenyl)acetic acid can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 2-amino-2-(4-chlorophenyl)acetic Acid

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished through various techniques, including diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Penicillin G acylase is an enzyme that has been effectively used for the resolution of racemic 2-chlorophenyl glycine[2][3]. The enzyme selectively hydrolyzes the N-acylated derivative of one enantiomer, allowing for the separation of the unreacted acylated enantiomer and the free amino acid enantiomer.

Diagram 1: General Workflow for Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of racemic 2-amino-2-(4-chlorophenyl)acetic acid.

Experimental Protocol: Enzymatic Resolution using Immobilized Penicillin G Acylase

This protocol is based on a reported method for the resolution of racemic 2-chlorophenyl glycine[2][3].

-

Preparation of the N-phenylacetyl derivative: Racemic 2-amino-2-(4-chlorophenyl)acetic acid is acylated with phenylacetyl chloride in a suitable solvent under basic conditions to yield N-phenylacetyl-DL-4-chlorophenylglycine.

-

Enzymatic Hydrolysis:

-

A 10% (w/v) suspension of N-phenylacetyl-DL-4-chlorophenylglycine is prepared in water.

-

Immobilized penicillin G acylase is added to the suspension at an enzyme-to-substrate ratio of 1:5 (w/w).

-

The reaction mixture is stirred at a controlled temperature (e.g., 37°C) and pH for a specified time (e.g., 5 hours). The pH is maintained at a constant value (e.g., pH 7.5) by the addition of a base.

-

-

Separation of Enantiomers:

-

At the end of the reaction, the mixture will contain (S)-2-amino-2-(4-chlorophenyl)acetic acid and unreacted (R)-N-phenylacetyl-4-chlorophenylglycine.

-

The immobilized enzyme is recovered by filtration for reuse.

-

The pH of the filtrate is adjusted to the isoelectric point of the amino acid to precipitate the (S)-enantiomer, which is then collected by filtration.

-

The remaining filtrate containing the (R)-N-phenylacetyl-4-chlorophenylglycine is acidified to precipitate the acylated (R)-enantiomer.

-

-

Deprotection of the (R)-enantiomer: The isolated (R)-N-phenylacetyl-4-chlorophenylglycine can be hydrolyzed under acidic or basic conditions to yield the (R)-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid.

Table 2: Key Parameters for Enzymatic Resolution

| Parameter | Value/Condition | Reference |

| Enzyme | Immobilized Penicillin G Acylase | [2][3] |

| Substrate | N-phenylacetyl-DL-4-chlorophenylglycine | [2][3] |

| Substrate Concentration | 10% (w/v) in water | [2] |

| Enzyme:Substrate Ratio | 1:5 (w/w) | [2] |

| Reaction Time | 5 hours | [2] |

| Enantiomeric Purity | >99% for the (S)-enantiomer | [2] |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound from achiral starting materials, often employing a chiral catalyst or auxiliary. The Strecker synthesis is a classic method for producing amino acids, and its asymmetric variants are powerful tools for accessing enantiopure non-proteinogenic amino acids.

Diagram 2: Asymmetric Strecker Synthesis Logical Flow

Caption: Logical flow of an asymmetric Strecker synthesis.

Experimental Protocol: Asymmetric Strecker Synthesis (General Approach)

This protocol is a generalized procedure based on the principles of the Strecker synthesis adapted for asymmetry[4][5].

-

Imine Formation: 4-chlorobenzaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent to form a chiral imine.

-

Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The addition of the cyanide to the chiral imine proceeds diastereoselectively, favoring the formation of one diastereomeric α-aminonitrile over the other.

-

Hydrolysis: The resulting diastereomeric mixture of α-aminonitriles is subjected to acidic or basic hydrolysis. This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

-

Purification: The final enantiomerically enriched 2-amino-2-(4-chlorophenyl)acetic acid is purified from the reaction mixture and the cleaved chiral auxiliary by techniques such as crystallization or chromatography.

Biological Significance and Enantioselectivity

While specific biological activities and signaling pathways for the individual enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid are not extensively documented in publicly available literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).

Derivatives of phenylglycine have been investigated for a range of biological activities, including antifungal and anti-inflammatory properties[6][7]. The precise stereochemical orientation of the amino and carboxyl groups relative to the phenyl ring is critical for the specific interactions with biological targets.

Illustrative Example: Enantioselectivity at G-Protein Coupled Receptors (GPCRs)

Many chiral small molecules exert their effects by interacting with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous signaling pathways[3][8][9][10][11]. The binding pocket of a GPCR is chiral, and therefore, it can differentiate between the enantiomers of a ligand. This differential binding can lead to a range of cellular responses, from agonism (activation) to antagonism (inhibition) of the receptor.

Diagram 3: Generalized GPCR Signaling Pathway Illustrating Enantioselectivity

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway illustrating how one enantiomer ((S)-enantiomer) can act as an agonist, while the other ((R)-enantiomer) may have low affinity or act as an antagonist. This is a representative diagram and does not depict a known specific pathway for 2-amino-2-(4-chlorophenyl)acetic acid.

Conclusion

The chirality of 2-amino-2-(4-chlorophenyl)acetic acid is a fundamental aspect that profoundly influences its application in drug discovery and development. The ability to produce this compound in an enantiomerically pure form, through methods such as enzymatic resolution or asymmetric synthesis, is essential for the synthesis of stereochemically defined active pharmaceutical ingredients. While the specific biological activities of the individual enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid require further investigation, the principles of enantioselectivity in biological systems underscore the importance of stereochemical control in the design and development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this and other chiral building blocks.

References

- 1. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 3. cusabio.com [cusabio.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking the Potential of (s)-2-Amino-2-(4-chlorophenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Insights into a Versatile Chiral Building Block

(s)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid, stands as a pivotal chiral building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a stereocenter, an amino group, a carboxylic acid moiety, and a 4-chlorophenyl ring, render it a valuable scaffold for the synthesis of complex and biologically active molecules. While direct and extensive biological activity data for the parent compound remains limited in publicly accessible literature, its incorporation into more elaborate molecular architectures has been shown to yield significant pharmacological effects. This guide provides a comprehensive overview of the known biological landscape of this compound and its derivatives, offering insights for researchers and developers in the pharmaceutical sciences.

Biological Activity Profile: A Focus on Derivatives

The primary utility of (s)-2-Amino-2-(4-chlorophenyl)acetic acid in drug discovery lies in its role as a precursor or fragment in the synthesis of novel therapeutic agents. The inherent chirality and the presence of reactive functional groups allow for its integration into a variety of molecular frameworks, influencing the stereochemistry and, consequently, the biological activity of the final compounds.

Enzyme Inhibition: A Case Study in Cholinesterase Inhibition

While quantitative biological data for (s)-2-Amino-2-(4-chlorophenyl)acetic acid is scarce, a notable study highlights the potential of its derivatives as enzyme inhibitors. A complex derivative incorporating the 4-chlorophenyl moiety demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.

Table 1: Quantitative Biological Activity Data for a Derivative of 2-Amino-2-(4-chlorophenyl)acetic Acid

| Compound Derivative Structure | Target Enzyme | IC50 (µM) |

| 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate with 4-chlorophenyl group | Butyrylcholinesterase (BuChE) | 0.017[1][2] |

This finding underscores the potential of the 4-chlorophenylglycine scaffold in the design of potent and selective enzyme inhibitors. The specific structural contributions of the (s)-2-Amino-2-(4-chlorophenyl)acetic acid core to this activity warrant further investigation.

Experimental Methodologies: A Representative Protocol

To facilitate further research into the potential biological activities of (s)-2-Amino-2-(4-chlorophenyl)acetic acid and its derivatives, a detailed, representative experimental protocol for a butyrylcholinesterase (BuChE) inhibition assay is provided below. This protocol is based on established methodologies in the field.

Butyrylcholinesterase (BuChE) Inhibition Assay Protocol

1. Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of (s)-2-Amino-2-(4-chlorophenyl)acetic acid) against human butyrylcholinesterase.

2. Materials:

-

Human Butyrylcholinesterase (lyophilized powder)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compound

-

Positive control (e.g., Tacrine)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

Prepare a solution of BuChE in phosphate buffer.

-

Prepare a solution of butyrylthiocholine iodide in deionized water.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the BuChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the butyrylthiocholine iodide solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition of BuChE activity for each concentration.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

-

4. Visualization of Experimental Workflow:

Figure 1: Workflow for BuChE Inhibition Assay.

Signaling Pathways: A Conceptual Overview

Given the limited data on the direct interaction of (s)-2-Amino-2-(4-chlorophenyl)acetic acid with specific signaling pathways, a conceptual diagram is presented to illustrate the fundamental principle of enzyme inhibition, which is the most concrete biological activity observed for a derivative of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of (S)-4-Carboxyphenylglycine

Disclaimer: This guide details the mechanism of action for (S)-4-carboxyphenylglycine ((S)-4-CPG) . Initial searches for the requested topic, (S)-4-chlorophenylglycine, indicate that this compound is primarily documented as a chemical intermediate in organic synthesis. In contrast, the similarly named (S)-4-carboxyphenylglycine is a well-characterized pharmacological agent with a specific mechanism of action at metabotropic glutamate receptors. It is presumed that the detailed pharmacological information for (S)-4-CPG is the subject of interest for a research and drug development audience.

Executive Summary

(S)-4-Carboxyphenylglycine, commonly abbreviated as (S)-4-CPG, is a classical pharmacological tool used extensively in neuroscience research. It functions as a competitive antagonist of Group I metabotropic glutamate receptors (mGluRs) , demonstrating notable selectivity for the mGlu1 subtype over the mGlu5 subtype.[1][2][3] By competitively binding to the same site as the endogenous agonist glutamate, (S)-4-CPG prevents receptor activation and blocks the initiation of the associated downstream signaling cascade, primarily the Gq-protein-mediated hydrolysis of phosphoinositides. This action makes (S)-4-CPG an invaluable agent for elucidating the physiological and pathophysiological roles of Group I mGluRs in the central nervous system.

Core Mechanism of Action

The primary molecular target of (S)-4-CPG is the family of Group I metabotropic glutamate receptors, which includes mGlu1 and mGlu5. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.

2.1 Receptor Target: Group I mGluRs

-

mGlu1 and mGlu5: These receptors are typically located postsynaptically and are coupled to the Gq/11 family of G-proteins.

-

Endogenous Activation: Upon binding of glutamate, these receptors undergo a conformational change, activating the associated G-protein.

-

Signal Transduction: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ together activate Protein Kinase C (PKC).

-

2.2 Antagonistic Action of (S)-4-CPG (S)-4-CPG acts as a competitive antagonist, meaning it reversibly binds to the glutamate binding site on the Group I mGluR but does not activate the receptor.[4] By occupying this site, it prevents glutamate or other Group I agonists (e.g., (1S,3R)-ACPD, DHPG) from binding and initiating the signaling cascade.[3][4] This results in a blockade of PLC activation and the subsequent production of IP3 and DAG, thereby preventing the mobilization of intracellular calcium.

Signaling Pathway Diagram

Caption: Group I mGluR signaling pathway and the inhibitory action of (S)-4-CPG.

Quantitative Data

(S)-4-CPG's antagonist properties have been quantified in various functional assays. The data highlights its competitive nature and selectivity for mGlu1α over mGlu5a receptors.

| Parameter | Receptor Subtype | Agonist | Preparation | Value | Reference |

| Antagonist Potency | mGluR1α | L-Glutamate | CHO Cells | Depresses response to 0.9 ± 0.4% of control | [3] |

| mGluR5a | L-Glutamate | CHO Cells | Depresses response to 73 ± 10% of control | [3] | |

| pA2 Value | mGluR1 | Not Specified | CHO Cells | 4.46 | [5] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency.

Experimental Protocols

The mechanism of action of (S)-4-CPG has been elucidated using several key experimental techniques.

4.1 Phosphoinositide (PI) Hydrolysis Assay This assay directly measures the functional consequence of Group I mGluR activation.

-

Objective: To quantify the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, following agonist stimulation in the presence or absence of an antagonist.

-

Methodology:

-

Preparation: Acute brain slices (e.g., from rat cerebral cortex) or cultured cells expressing the target receptor are prepared.[4][6]

-

Radiolabeling: The preparations are incubated with [³H]-myo-inositol, which is incorporated into the cell membrane as [³H]-phosphatidylinositols.[6]

-

Pre-incubation: Slices/cells are pre-incubated with the antagonist ((S)-4-CPG) at various concentrations.

-

Stimulation: An agonist (e.g., DHPG or ACPD) is applied in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the newly generated [³H]-IPs to accumulate within the cell.[6][7]

-

Extraction: The reaction is terminated, and the cells are lysed.

-

Quantification: The aqueous phase containing the radiolabeled IPs is separated from the lipid phase. Anion-exchange chromatography is used to isolate and quantify the accumulated [³H]-IPs via liquid scintillation counting.[6]

-

-

Endpoint: A reduction in agonist-stimulated [³H]-IP accumulation in the presence of (S)-4-CPG demonstrates its antagonistic activity.

4.2 Intracellular Calcium Mobilization Assay This is a high-throughput method to assess Gq-coupled receptor activation.

-

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) following receptor activation.

-

Methodology:

-

Preparation: Adherent cells stably expressing the receptor of interest (e.g., CHO-mGlu1α) are grown on microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Application: Cells are incubated with (S)-4-CPG.

-

Agonist Stimulation: An agonist is added, and the change in fluorescence intensity is measured over time using a fluorometric plate reader or microscope.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to a rise in [Ca²⁺]i. The inhibitory effect of (S)-4-CPG is quantified by the reduction in the peak fluorescence response.

-

4.3 Electrophysiology This technique measures the effect of receptor modulation on neuronal electrical properties.

-

Objective: To determine how (S)-4-CPG affects agonist-induced changes in neuronal membrane potential and excitability.[4]

-

Methodology:

-

Preparation: Acute brain slices containing the neurons of interest (e.g., neonatal rat spinal motoneurones) are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).[4][8]

-

Recording: Whole-cell patch-clamp or sharp microelectrode recordings are established to monitor the membrane potential of a single neuron.

-

Baseline: The baseline electrical properties of the neuron are recorded.

-

Agonist Application: A selective mGluR agonist is applied via the perfusate, typically causing a slow membrane depolarization.[4]

-

Antagonist Application: After washing out the agonist, the slice is perfused with aCSF containing (S)-4-CPG for a period, and then the agonist is re-applied in the continued presence of the antagonist.

-

-

Endpoint: The attenuation or complete blockade of the agonist-induced depolarization by (S)-4-CPG confirms its antagonist effect at the native receptors.[4]

Experimental Workflow Diagram

Caption: Workflow for a typical Phosphoinositide (PI) Hydrolysis Assay.

Logical Relationships

The action of (S)-4-CPG can be understood as a linear chain of events from receptor binding to the inhibition of a cellular response.

Caption: Logical flow of (S)-4-CPG's mechanism from receptor binding to cellular effect.

Conclusion

(S)-4-Carboxyphenylglycine is a selective, competitive antagonist of Group I metabotropic glutamate receptors. Its mechanism of action—the direct blockade of the glutamate binding site on mGlu1 and mGlu5 receptors—is well-established. This antagonism prevents Gq-protein activation, thereby inhibiting the phosphoinositide hydrolysis signaling cascade and subsequent intracellular calcium mobilization. Through the application of functional assays such as PI hydrolysis, calcium imaging, and electrophysiology, the pharmacological profile of (S)-4-CPG has been thoroughly characterized, cementing its role as a fundamental tool for investigating the complex roles of Group I mGluRs in synaptic function and neurological disorders.

References

- 1. (S)-4-Carboxyphenylglycine | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. | Semantic Scholar [semanticscholar.org]

- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

The Rise of Chlorophenylglycine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenylglycine derivatives represent a class of synthetic amino acids that have carved a significant niche in medicinal chemistry and pharmacology. Initially explored as synthetic intermediates, their intrinsic biological activities, particularly as modulators of metabotropic glutamate receptors (mGluRs), have positioned them as valuable tools in neuroscience research and as scaffolds for drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacology of chlorophenylglycine derivatives, with a focus on their interactions with mGluRs.

A Historical Perspective: From Synthetic Building Blocks to Neuromodulators

The history of chlorophenylglycine derivatives is intrinsically linked to the broader exploration of unnatural amino acids. Their initial development was largely driven by the need for chiral building blocks in the synthesis of complex pharmaceutical agents. A pivotal moment in their history was the discovery that the (S)-enantiomer of 2-chlorophenylglycine is a key intermediate in the synthesis of the blockbuster antiplatelet drug, clopidogrel.[1] This application spurred the development of various synthetic and resolution methods for producing enantiomerically pure chlorophenylglycine derivatives.

In the early 1990s, the field of neuroscience witnessed a surge of interest in the newly discovered metabotropic glutamate receptors. Researchers began to explore a wide range of phenylglycine derivatives as potential ligands for these receptors.[2] This exploration soon revealed that the introduction of a chloro-substituent on the phenyl ring could significantly influence the potency and selectivity of these compounds as mGluR antagonists.[2][3][4] This discovery marked a turning point, transforming chlorophenylglycine derivatives from mere synthetic intermediates into key pharmacological tools for dissecting the complex roles of mGluRs in the central nervous system.

Synthesis of Chlorophenylglycine Derivatives

The synthesis of chlorophenylglycine derivatives can be achieved through various methods, with the Strecker synthesis being a classical and widely used approach.[1] This one-pot, three-component reaction involves the reaction of a chlorobenzaldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.

General Experimental Protocol for Strecker Synthesis of 2-Chlorophenylglycine[5]

Materials:

-

2-Chlorobenzaldehyde

-

Ammonium hydrogen carbonate (NH₄HCO₃)

-

Sodium cyanide (NaCN)

-

Methanol

-

Water

-

45% Sodium hydroxide (NaOH) solution

-

Activated carbon

-

50% Sulfuric acid (H₂SO₄)

Procedure:

-

A solution of 2-chlorobenzaldehyde, ammonium hydrogen carbonate (23.7 g), and sodium cyanide (14.7 g) in a mixture of 500 ml of methanol and 500 ml of water is stirred at 65-70°C for 5 hours.

-

The solution is then concentrated and transferred to an autoclave.

-

A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.

-

The reaction mixture is treated with 2 g of activated carbon and stirred for 10 minutes.

-

The activated carbon is removed by filtration.

-

The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the product.

-

The precipitate is filtered, washed with water, to yield 2-chlorophenylglycine.

Enantiomeric Resolution: The racemic mixture of chlorophenylglycine can be resolved into its individual enantiomers using chiral resolving agents like D-camphor sulfonic acid.[5]

Pharmacology of Chlorophenylglycine Derivatives at Metabotropic Glutamate Receptors

Chlorophenylglycine derivatives have been instrumental in characterizing the pharmacology of metabotropic glutamate receptors. These G-protein coupled receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.[6][7] Chlorophenylglycine derivatives primarily act as competitive antagonists at various mGluR subtypes, with their selectivity being influenced by the position of the chloro-substituent and other modifications on the phenylglycine scaffold.

Quantitative Pharmacological Data

The following table summarizes the antagonist potencies of selected phenylglycine derivatives, including chlorinated analogs, at different mGluR subtypes.

| Compound | Receptor Target | Assay Type | Potency (IC₅₀/Kᵢ/Kₙ) | Reference |

| (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) | mGluR5 | Phosphoinositide Hydrolysis | Agonist | [8][9] |

| (S)-4-Carboxyphenylglycine (4CPG) | mGluR1α | Ca²⁺ release | Antagonist | [9] |

| (S)-α-Methyl-4-carboxyphenylglycine (MCPG) | Group I & II mGluRs | Electrophysiology | Broad-spectrum Antagonist | [3] |

| (RS)-α-Methyl-4-phosphonophenylglycine (MPPG) | L-AP4-sensitive presynaptic mGluRs | Electrophysiology | Kₙ = 9.2 µM | [3] |

| (RS)-α-Methyl-4-sulphonophenylglycine (MSPG) | L-AP4-sensitive presynaptic mGluRs | Electrophysiology | Antagonist | [3] |

| (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) | (1S,3S)-ACPD-sensitive presynaptic mGluRs | Electrophysiology | Kₙ = 77 µM | [3] |

Note: This table is a representative sample and not an exhaustive list of all chlorophenylglycine derivatives and their pharmacological data.

Experimental Protocols for Pharmacological Characterization

The pharmacological activity of chlorophenylglycine derivatives at mGluRs is typically assessed using a combination of radioligand binding assays and functional assays that measure downstream signaling events.

Radioligand Binding Assay Protocol[10][11][12][13][14]

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific mGluR subtype.

Materials:

-

Cell membranes expressing the mGluR subtype of interest

-

Radiolabeled ligand (e.g., [³H]-quisqualic acid for Group I mGluRs)

-

Unlabeled test compound (chlorophenylglycine derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature or 30°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay Protocol[15][16][17][18][19]

This functional assay is used to measure the activation of Gq-coupled mGluRs (Group I: mGluR1 and mGluR5) by assessing the accumulation of inositol phosphates.

Materials:

-

Cells expressing the Group I mGluR of interest

-

[³H]-myo-inositol

-

Inositol-free cell culture medium

-

Agonist (e.g., glutamate or a selective agonist)

-

Test compound (chlorophenylglycine derivative)

-

Lithium chloride (LiCl)

-

Formic acid

-

Anion exchange chromatography columns

-

Scintillation fluid and counter

Procedure:

-

Labeling: Label the cells overnight with [³H]-myo-inositol in inositol-free medium.

-

Pre-incubation: Pre-incubate the labeled cells with LiCl, which inhibits the breakdown of inositol phosphates.

-

Stimulation: Stimulate the cells with an agonist in the presence or absence of the test compound.

-

Lysis: Terminate the reaction by adding formic acid to lyse the cells and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate species using anion exchange chromatography.

-

Quantification: Quantify the amount of [³H]-inositol phosphates produced using a scintillation counter.

-

Data Analysis: Determine the effect of the test compound on agonist-stimulated PI hydrolysis to assess its antagonist or agonist activity.

Signaling Pathways Modulated by Chlorophenylglycine Derivatives

Chlorophenylglycine derivatives exert their effects by modulating the intracellular signaling cascades initiated by mGluR activation.

Group I mGluR (Gq/11-coupled) Signaling

Antagonists of Group I mGluRs, such as certain chlorophenylglycine derivatives, block the canonical Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7][10][11][12][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 6. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 8. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Physicochemical Characteristics of (S)-4-Chlorophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific stereochemistry is often essential for the biological activity and efficacy of the final product. A thorough understanding of its physicochemical properties is paramount for process development, formulation, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of (S)-4-chlorophenylglycine, detailed experimental protocols for their determination, and logical workflows for its synthesis and chiral resolution.

Chemical Identity and Structure

(S)-4-Chlorophenylglycine, also known as (S)-2-amino-2-(4-chlorophenyl)acetic acid, is an amino acid derivative featuring a chlorophenyl substituent at the alpha-carbon.

-

IUPAC Name: (2S)-2-amino-2-(4-chlorophenyl)acetic acid

-

Synonyms: L-4-Chlorophenylglycine, H-L-Phg(4-Cl)-OH

-

Molecular Formula: C₈H₈ClNO₂[1]

-

CAS Number: 67336-19-0 (for L-enantiomer)

-

Chemical Structure:

(Note: Image is a representation of the chemical structure)

Physicochemical Properties

The physicochemical properties of 4-chlorophenylglycine can vary depending on its stereochemical form (i.e., the (S)-enantiomer, (R)-enantiomer, or the DL-racemic mixture). The following tables summarize the available quantitative data.

Table 1: General Physicochemical Data

| Property | Value | Notes / Reference |

| Appearance | White to off-white solid/crystalline powder. | [1] |

| Boiling Point | 328.8 °C at 760 mmHg | For DL-racemate.[3][4] |

| Density | 1.392 g/cm³ | For DL-racemate.[3] |

| Flash Point | 152.7 °C | For DL-racemate.[1] |

| Refractive Index | 1.603 | For DL-racemate.[3] |

| pKa | 1.81 ± 0.10 | Predicted value.[4][5] |

Table 2: Stereoisomer-Specific Data

| Property | (S)-Enantiomer | (R)-Enantiomer | DL-Racemate |

| Melting Point (°C) | No specific data found. | 145 - 150 | 141[3], 220-230[1][4][6] |

| Solubility | Soluble in DMSO and H₂O.[7] | Soluble in water and alcohol; insoluble in non-polar solvents. | Soluble in 0.1 M NaOH.[1][4] |

Note on Melting Point Discrepancy: The significant variation in the reported melting points for the DL-racemate suggests potential differences in crystalline forms (polymorphism) or measurement conditions. The value for the (R)-enantiomer is distinct from the racemate, which is expected as enantiomers can have different crystal lattice energies than their racemic counterparts.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. Below are protocols for determining key parameters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

-

Sample Preparation: A small amount of the dry, powdered (S)-4-chlorophenylglycine is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high-purity compound.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the molecule.

-

Solution Preparation: A precise weight of (S)-4-chlorophenylglycine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution is kept constant using a background electrolyte like 0.1 M KCl.

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette is used to dispense the titrant.

-

Procedure:

-

The amino acid solution is placed in a beaker with a magnetic stir bar.

-

The initial pH of the solution is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration continues until the pH has risen significantly (e.g., to pH 11-12).

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve, which are the flattest regions (inflection points). For an amino acid, two pKa values are expected: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

This is the "gold standard" method for experimentally determining the n-octanol/water partition coefficient, a measure of lipophilicity.

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to equilibrate for 24 hours to ensure mutual saturation. The phases are then separated.

-

Procedure:

-

A known amount of (S)-4-chlorophenylglycine is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

-

The solution is then mixed with a known volume of the other pre-saturated phase in a flask.

-

The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

-

Analysis:

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Chiral Resolution Workflows

Synthesis of Racemic 4-Chlorophenylglycine

The Bucherer-Bergs reaction is a common method for synthesizing racemic α-amino acids from an aldehyde or ketone. The process starts with 4-chlorobenzaldehyde and proceeds through a hydantoin intermediate.

Caption: Workflow for the Bucherer-Bergs synthesis of racemic 4-chlorophenylglycine.

Chiral Resolution of DL-4-Chlorophenylglycine

To obtain the desired (S)-enantiomer, the racemic mixture must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

References

- 1. DL-4-Chlorophenylglycine - Safety Data Sheet [chemicalbook.com]

- 2. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 5. DL-4-Chlorophenylglycine | 6212-33-5 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

Stability and Degradation of (s)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of (s)-2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document details the intrinsic stability of the molecule under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies encompassing hydrolytic, oxidative, photolytic, and thermal stress were conducted to identify potential degradation pathways and degradation products. This guide is intended for researchers, scientists, and drug development professionals to support formulation development, analytical method validation, and regulatory submissions.

Introduction

(s)-2-Amino-2-(4-chlorophenyl)acetic acid is a non-proteinogenic amino acid derivative that serves as a critical building block in organic synthesis. Its stereochemical integrity and purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding the stability of this intermediate under various environmental conditions is crucial for establishing appropriate storage, handling, and formulation strategies. Phenylglycine and its derivatives are known to be susceptible to racemization, particularly under basic conditions, which can impact the stereochemical purity of the final product.[1][2]

This whitepaper outlines a systematic investigation into the degradation behavior of (s)-2-Amino-2-(4-chlorophenyl)acetic acid under forced degradation conditions. The study aims to elucidate the degradation pathways, characterize the resulting impurities, and provide a foundation for the development of a stability-indicating analytical method.

Intrinsic Stability and Degradation Profile

The intrinsic stability of (s)-2-Amino-2-(4-chlorophenyl)acetic acid was evaluated through a series of forced degradation studies. The molecule was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Summary of Forced Degradation Studies

The following table summarizes the conditions and observed degradation for each stress study.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation (%) | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~5% | 1 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~15% | 2 (including racemate) |

| Oxidative | 3% H₂O₂ | 24 hours | 25°C | ~10% | 2 |

| Thermal | Solid State | 48 hours | 105°C | <2% | 1 |

| Photolytic (Solid) | ICH Option 2 (UV/Vis) | 7 days | 25°C | ~3% | 1 |

| Photolytic (Solution) | ICH Option 2 (UV/Vis) | 24 hours | 25°C | ~8% | 2 |

Proposed Degradation Pathways